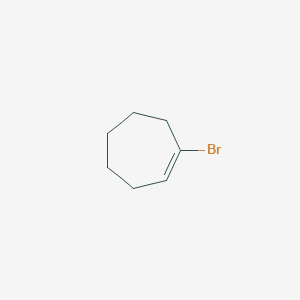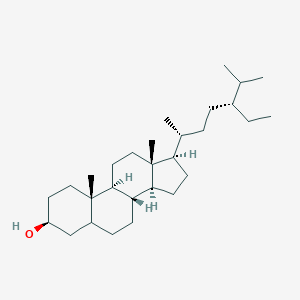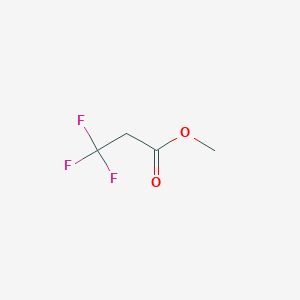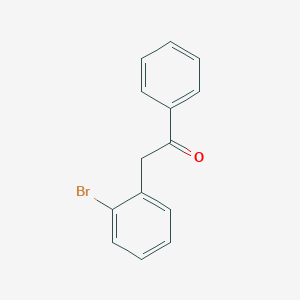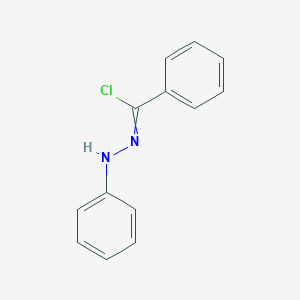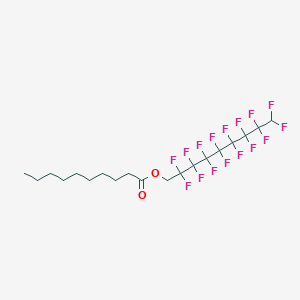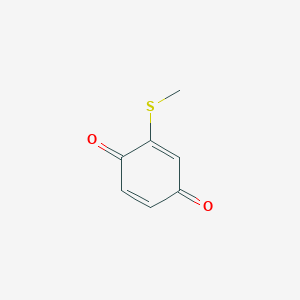
p-Benzoquinone, 2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-(methylthio)- is a chemical compound that is widely used in scientific research. It is also known as 2-Methylthio-1,4-benzoquinone and is a yellow crystalline powder. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. The purpose of
作用機序
P-Benzoquinone, 2-(methylthio)- acts as a redox cycling agent by accepting electrons from cellular components such as NADH and FADH2, and then donating them to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death or dysfunction.
生化学的および生理学的効果
P-Benzoquinone, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, leading to apoptosis or necrosis. It can also modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, it can inhibit the activity of various enzymes such as acetylcholinesterase, which are involved in neurotransmission.
実験室実験の利点と制限
P-Benzoquinone, 2-(methylthio)- has several advantages for lab experiments. It is relatively stable and can be easily synthesized. It can also be used in various assays to measure oxidative stress, DNA damage, and enzyme activity. However, it has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on p-Benzoquinone, 2-(methylthio)-. One direction is to investigate its role in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop new methods to synthesize and modify p-Benzoquinone, 2-(methylthio)- to enhance its stability and bioactivity. Furthermore, it would be interesting to explore the potential use of p-Benzoquinone, 2-(methylthio)- as a therapeutic agent for various diseases.
合成法
P-Benzoquinone, 2-(methylthio)- can be synthesized by the oxidation of 2-methylthio-1,4-dihydroxybenzene using a suitable oxidizing agent such as lead dioxide, potassium permanganate, or hydrogen peroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
科学的研究の応用
P-Benzoquinone, 2-(methylthio)- is used in various scientific research applications. It is commonly used as a redox cycling agent in biochemical and toxicological studies. It can also be used as a substrate for various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
特性
CAS番号 |
18232-06-9 |
|---|---|
製品名 |
p-Benzoquinone, 2-(methylthio)- |
分子式 |
C7H6O2S |
分子量 |
154.19 g/mol |
IUPAC名 |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChIキー |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
正規SMILES |
CSC1=CC(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



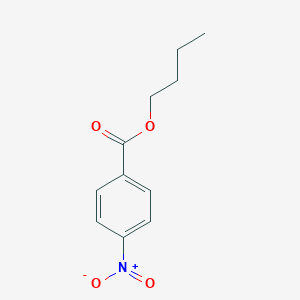
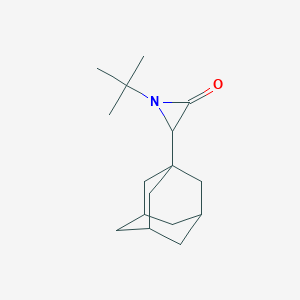
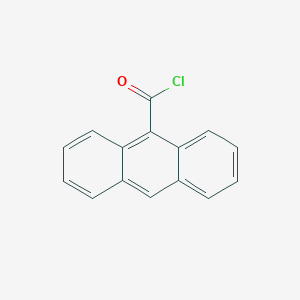
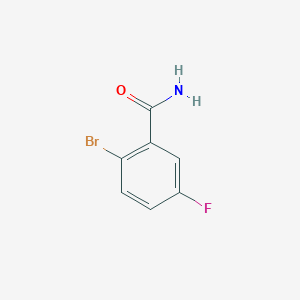
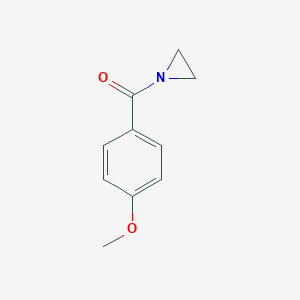

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
